4-Chloro-3,5-difluorobenzenesulfonyl chloride
Overview
Description
“4-Chloro-3,5-difluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2Cl2F2O2S . It is used in various chemical reactions as an intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms, one sulfonyl chloride group, and one chlorine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Scientific Research Applications
Synthesis of Key Intermediates for Pesticide Preparation
4-Chloro-3,5-difluorobenzenesulfonyl chloride plays a crucial role in the synthesis of key intermediates for the preparation of pesticides. A notable application is in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is utilized to prepare methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a significant intermediate for herbicidal products such as j7uthiacet-methyl. The synthesis involves a series of reactions, including the Schiemann reaction, oxychlorination, and nitration, demonstrating the compound's versatility in complex organic syntheses (Xiao-hua Du et al., 2005).
Activation of Polymeric Carriers
The compound is also pivotal in the activation of hydroxyl groups of polymeric carriers, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This activation facilitates the covalent attachment of biologicals, like enzymes and antibodies, to solid supports, retaining their biological function and enabling potential therapeutic applications for bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Y. A. Chang et al., 1992).
Herbicide Development
Further research into chlorohydroxybenzenesulfonyl derivatives, including 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, has explored their potential as herbicides. These derivatives have been investigated for their efficacy in weed control, contributing to the development of new agricultural chemicals (R. Cremlyn & T. Cronje, 1979).
Formation of Chlorinated Aromatic Compounds
In advanced oxidation processes for wastewater treatment, the presence of chloride ions, such as those from this compound, can influence the degradation pathways of organic pollutants, leading to the formation of chlorinated aromatic compounds. This dual effect of chloride ions, both inhibitory and accelerating, on the degradation process highlights the complex interactions in chemical treatments and the potential environmental implications (Ruixia Yuan et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 3,4-difluorobenzenesulfonyl chloride have been used to synthesize various organic compounds . The specific targets would depend on the context of the chemical reaction.
Mode of Action
4-Chloro-3,5-difluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an electrophile, reacting with nucleophiles to form sulfonamides and sulfonic esters . The exact mode of action would depend on the specific reaction conditions and the nucleophiles present.
Biochemical Pathways
It’s worth noting that the compound can be used to synthesize various organic compounds, which could potentially interact with numerous biochemical pathways .
Result of Action
Similar compounds are known to cause severe skin burns and eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
4-chloro-3,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHGIUIIJGMIDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240576 | |
Record name | Benzenesulfonyl chloride, 4-chloro-3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706435-19-9 | |
Record name | Benzenesulfonyl chloride, 4-chloro-3,5-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706435-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-chloro-3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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